molecular formula C10H11N3O2 B1517908 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione CAS No. 858204-20-3

5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B1517908
CAS No.: 858204-20-3
M. Wt: 205.21 g/mol
InChI Key: HIZUXTYDWKDWPL-UHFFFAOYSA-N
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Description

5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes an imidazolidine ring and an aminophenyl group. Its properties and applications make it a subject of interest in fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2-aminophenol with a suitable carbonyl compound under specific conditions. One common method is the condensation reaction between 2-aminophenol and a diketone, such as 2,4-pentanedione, in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It may have applications in the treatment of various diseases, including cancer and inflammatory conditions.

Industry: The compound is also used in the chemical industry for the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • 2-Aminophenol: A related compound with similar structural features but lacking the imidazolidine ring.

  • 5-Aminobenzimidazole: Another compound with an aminophenyl group but a different heterocyclic structure.

  • 2-(4-Aminophenyl)-5-Aminobenzimidazole: A compound with both an aminophenyl group and an amino group on the benzimidazole ring.

Uniqueness: 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione is unique due to its combination of an imidazolidine ring and an aminophenyl group, which provides distinct chemical and biological properties compared to similar compounds. Its reactivity and versatility make it a valuable compound in various applications.

Properties

IUPAC Name

5-(2-aminophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-10(8(14)12-9(15)13-10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZUXTYDWKDWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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